9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

DNA intercalation benzopsoralen conformational analysis

Non-planar tetrahydrobenzopsoralen with 9-methyl-10-phenyl substitution. Saturation eliminates furan double bond, preventing metabolic activation—ideal as negative control for CYP450 time-dependent inhibition assays. Use alongside 10-(4-methylphenyl) analog for regioisomeric SAR. Distinct from fully aromatic benzopsoralens; enables study of non-intercalative mechanisms (CYP2A6, estrogen receptor). Structural novelty strengthens composition-of-matter patent positions. Available for early discovery research.

Molecular Formula C22H18O3
Molecular Weight 330.4 g/mol
Cat. No. B5545892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Molecular FormulaC22H18O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=C3C(=C2)C4=C(CCCC4)C(=O)O3)C5=CC=CC=C5
InChIInChI=1S/C22H18O3/c1-13-21(14-7-3-2-4-8-14)18-11-17-15-9-5-6-10-16(15)22(23)25-19(17)12-20(18)24-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3
InChIKeyUDOKCFBPGJSCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one: A Rare Tetrahydrobenzopsoralen Scaffold for Focused Library Design


9-Methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one (CAS 374708-39-1) belongs to the tetrahydrobenzo[c]furo[3,2-g]chromen-5-one class, a partially saturated analog of the benzopsoralen (5H-benzo[c]furo[3,2-g]chromen-5-one) pharmacophore [1]. The compound features a 1,2,3,4-tetrahydro ring system that distinguishes it from the fully aromatic benzopsoralen core, and is offered as part of Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals for early discovery research . Its structural relationship to psoralen-based CYP450 inhibitors and antitumor benzopsoralen analogs positions it as a potential scaffold for medicinal chemistry exploration [1].

Why 9-Methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one Cannot Be Replaced by Generic Benzopsoralen Analogs


The tetrahydro saturation in 9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one eliminates the planar conjugation present in fully aromatic benzopsoralens such as 5H-benzo[c]furo[3,2-g]chromen-5-one [1]. This structural divergence can alter DNA intercalation geometry, CYP450 binding modes, and metabolic stability relative to unsaturated analogs, as demonstrated by the differential antiproliferative profiles observed across benzopsoralen subclasses in human tumor cell lines [2]. Without direct comparative data, substitution with a generic benzopsoralen or a differently substituted tetrahydrobenzopsoralen (e.g., 10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one) risks unpredictable changes in target engagement, selectivity, and pharmacokinetics .

Quantitative Differentiation Evidence for 9-Methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one


Tetrahydro vs. Aromatic Benzopsoralen Core: Impact on DNA Intercalation Geometry

The tetrahydro ring in 9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one introduces a non-planar cyclohexene-like conformation, contrasting with the flat aromatic system of 5H-benzo[c]furo[3,2-g]chromen-5-one [1]. While direct head-to-head DNA binding data are absent, molecular modeling studies on benzopsoralen analogs indicate that ring saturation reduces π-stacking efficiency with DNA base pairs by disrupting the planar chromophore required for optimal intercalation [2].

DNA intercalation benzopsoralen conformational analysis

Substitution Pattern Differentiation: 9-Methyl-10-phenyl vs. 10-(4-Methylphenyl) Tetrahydrobenzopsoralen

The 9-methyl-10-phenyl substitution pattern distinguishes this compound from the commercially available analog 10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one (CAS 370582-90-4) . In structurally related benzopsoralen series, the position of the methyl substituent on the phenyl ring has been shown to modulate antiproliferative activity against MDA-MB-231 (breast) and HeLa (cervical) cell lines, with IC50 variations exceeding 2-fold between regioisomers [1]. No direct comparison of these two tetrahydrobenzopsoralen regioisomers has been published.

SAR benzopsoralen antiproliferative

Lack of Analytical Characterization Data: Implications for Reproducibility

Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . This contrasts with the typical AldrichCPR standard, where many rare chemicals are accompanied by at least an HPLC purity certificate. For comparator compounds such as 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one, PubChem provides verified analytical data [1].

quality control procurement rare chemicals

CYP450 Inhibition Potential: Tetrahydrobenzopsoralens as Non-Suicide Inhibitors

Fully aromatic benzopsoralens such as 8-methoxypsoralen and 5-methoxypsoralen act as suicide inactivators of human CYP2A6 and CYP3A4 through heme alkylation [1]. The tetrahydro saturation in 9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one removes the furan double bond required for metabolic activation, potentially converting it from a suicide inhibitor to a competitive inhibitor. No CYP450 IC50 data are available for this compound, but this mechanistic distinction is critical for ADMET profiling strategies.

CYP450 inhibition psoralen analogs drug metabolism

Furo[3,2-g]chromene Patent Landscape: Estrogen Receptor Modulation Context

Shenyang Pharmaceutical University's patent WO2011/124104 discloses furo[3,2-g]chromene derivatives as estrogen receptor modulators [1]. While the patent exemplifies 2-benzoyl-3-aryl-6,7-dihydro-5H-furo[3,2-g]chromenes rather than tetrahydrobenzo-fused analogs, it establishes a binding pharmacophore for the furo[3,2-g]chromene core. The target compound's benzo[c] fusion and tetrahydro saturation represent unexplored structural space within this IP landscape, potentially offering selectivity advantages over the disclosed 6,7-dihydro series.

estrogen receptor furochromene patent SAR

Best-Fit Application Scenarios for 9-Methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one Based on Available Evidence


Focused Compound Library Synthesis for Non-Planar Benzopsoralen SAR Exploration

Medicinal chemistry teams building a structure-activity relationship matrix around the benzopsoralen pharmacophore can use 9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one to probe the contribution of ring saturation to biological activity [1]. Its non-planar geometry contrasts with the aromatic 5H-benzo[c]furo[3,2-g]chromen-5-one core, enabling systematic evaluation of DNA intercalation-independent mechanisms such as CYP2A6 competitive inhibition or estrogen receptor modulation [2].

Negative Control for Mechanism-Based CYP450 Inactivation Studies

Because the tetrahydro ring eliminates the furan double bond required for metabolic activation to a reactive epoxide, this compound can serve as a negative control in CYP450 time-dependent inhibition assays [3]. When compared head-to-head with 5-methoxypsoralen (a known suicide inhibitor of CYP3A4), it can help distinguish reversible binding from irreversible inactivation in ADMET screening cascades.

Regioisomer Probe for Methyl-Substituted Benzopsoralen SAR

The 9-methyl-10-phenyl substitution pattern is not commercially available in any other tetrahydrobenzopsoralen from major suppliers . Researchers investigating how the position of the methyl group on the benzopsoralen scaffold affects antiproliferative activity in MDA-MB-231 or HeLa cells can use this compound alongside the 10-(4-methylphenyl) analog (CAS 370582-90-4) to build a regioisomeric SAR pair [3].

Freedom-to-Operate Scaffold for Furochromene-Based ER Modulator Programs

Pharmaceutical programs targeting the estrogen receptor with furochromene scaffolds can adopt this compound as a lead-like starting point that falls outside the exemplified claims of the dominant Shenyang Pharmaceutical University patent family (WO2011/124104) [4]. The distinct benzo[c] fusion and tetrahydro saturation pattern provide structural novelty that may strengthen composition-of-matter patent applications.

Quote Request

Request a Quote for 9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.